2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F3N3O3S2 and its molecular weight is 469.5. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibitory Activities
Compounds structurally related to 2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide have been evaluated for their inhibition potential against various enzymes. For instance, compounds synthesized using similar structural motifs have shown inhibitory activities against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings are crucial as they pave the way for the development of new therapeutic agents targeting these enzymes (Virk et al., 2018).
Antimicrobial Screening
Derivatives of this compound class, including thiazole ring-incorporating structures, have been synthesized and assessed for antimicrobial properties. They have shown promising results in inhibiting bacterial and fungal infections, suggesting their potential use in developing new antimicrobial agents (Desai et al., 2013).
Anticancer Effects
Modifications of molecules similar to this compound have been explored for anticancer applications. For example, alkylurea derivatives of related compounds have exhibited potent antiproliferative activities against various human cancer cell lines, indicating their potential as anticancer agents (Wang et al., 2015).
Properties
IUPAC Name |
2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S2/c1-12-10-30-19(24-12)31-11-15-7-16(27)17(29-2)8-26(15)9-18(28)25-14-5-3-4-13(6-14)20(21,22)23/h3-8,10H,9,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVDQVWSJSBFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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